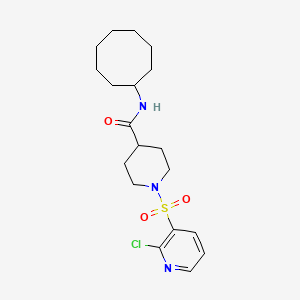

![molecular formula C10H12BrN3 B2557791 6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1549360-60-2](/img/structure/B2557791.png)

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 2305255-98-3 . It has a molecular weight of 239.11 . The IUPAC name for this compound is 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine .

Synthesis Analysis

Imidazo[1,2-a]pyridine analogues have been synthesized using various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrN2/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13/h4-6H,3H2,1-2H3 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.11 . The IUPAC name for this compound is 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine . The InChI code for this compound is 1S/C10H11BrN2/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13/h4-6H,3H2,1-2H3 .

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine and related compounds are primarily utilized in the field of medicinal chemistry. For instance, Schmid, Schühle, and Austel (2006) detailed a convenient synthesis method for related 3-aminomethyl-5-imino-2,3-dihydroimidazo[1,2-a]pyridines, which are useful in the search for small molecules adaptable to the three-dimensional binding sites of biological targets, such as in drug discovery (Schmid, Schühle, & Austel, 2006). Additionally, Sanghavi, Sriram, Kumari, and Kapadiya (2022) reported on the use of related compounds in the pharmaceutical industry for the synthesis of active agents, highlighting their role in palladium-catalyzed Suzuki–Miyaura borylation reactions (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Chemical Synthesis and Versatile Applications

Liu et al. (2019) synthesized N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines, demonstrating the versatility of these compounds in chemical synthesis and their potential transfer to other chemical skeletons (Liu et al., 2019). This indicates the broad utility of such compounds in the development of new chemical entities.

Anti-Viral and Anti-Cancer Properties

Chen et al. (2011) explored derivatives of similar compounds for their anti-hepatitis B virus (HBV) activity, revealing the potential of these compounds in antiviral therapies (Chen et al., 2011). Additionally, related imidazo[1,2-a]pyridines have been synthesized with potential anti-cancer properties, as described by Starrett et al. (1989), who synthesized new imidazo[1,2-a]pyridines as potential antiulcer agents with cytotoxic properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Advanced Material Synthesis

These compounds are also notable in the synthesis of advanced materials. For example, Yakovenko et al. (2020) discussed the synthesis of derivatives including imidazo[1,2-a]pyrazolo[3,4-e]pyridines, demonstrating their application in the creation of novel materials (Yakovenko et al., 2020).

Direcciones Futuras

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine” and similar compounds could have potential applications in the development of new drugs, particularly for the treatment of TB .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Biochemical Pathways

Propiedades

IUPAC Name |

6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-3-8-9(12)14-5-7(11)4-6(2)10(14)13-8/h4-5H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBBVMQMPYRALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=C(C=C(C2=N1)C)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

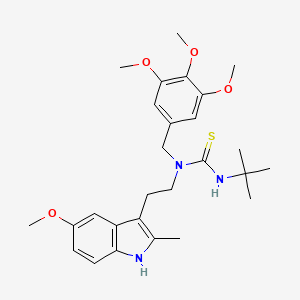

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2557714.png)

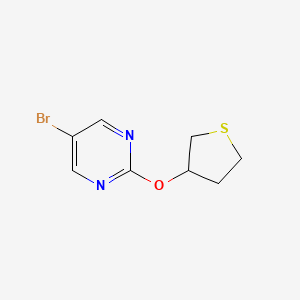

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557716.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557717.png)

![N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacrylamide](/img/structure/B2557719.png)

![N-(2-cyclohex-1-en-1-ylethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2557721.png)

![3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2557723.png)

![4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2557725.png)

![6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2557726.png)

![3-(4-Fluorophenyl)-1'-[(3-fluorophenyl)methyl]-1,1-dioxo-spiro[1,3-thiazolidine-2,3'-indoline]-2',4-dione](/img/structure/B2557728.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2557729.png)

![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557731.png)